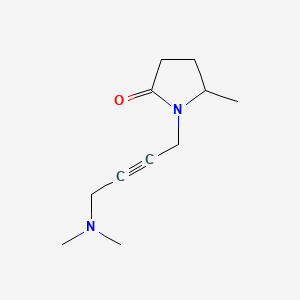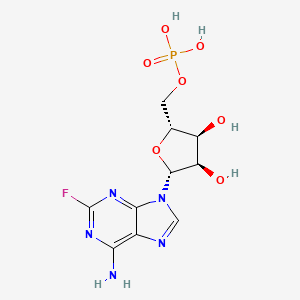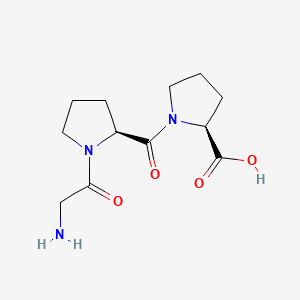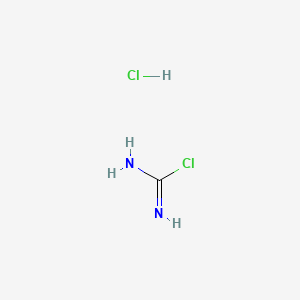
6-(4-Methylpiperazin-1-carbonyl)-cyclohex-3-encarbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid" is a structurally complex molecule that appears to be related to piperazine-containing compounds, which are often of interest in pharmaceutical chemistry due to their potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related compounds, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related piperazine derivatives has been explored in the literature. For instance, the synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters has been achieved starting from L- or D-serine and dimethyl-D-malate . This process involves acylation, hydrogenolysis, and a novel Friedel-Crafts reaction, which unexpectedly led to a tricyclic product. Although the target compound is not directly synthesized in this study, the methodologies employed could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which is a six-membered ring containing two nitrogen atoms. The electrochemical studies of quinoline carboxylic acid derivatives with a piperazine moiety suggest that resonance isomerism and intramolecular hydrogen bonding play a significant role in the electrochemistry of these compounds . These structural features could also be relevant to the compound of interest, influencing its chemical behavior and interactions.
Chemical Reactions Analysis
The reactivity of piperazine derivatives can be influenced by the substituents attached to the piperazine ring. In the synthesis of 3,4-disubstituted piperidines, a switch in diastereoselectivity is observed between Lewis and Brønsted acid catalysts . This indicates that the reaction conditions can significantly affect the outcome of reactions involving piperazine derivatives. Such insights could be valuable when considering the chemical reactions that "6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The electrochemical studies mentioned provide a basis for understanding the acid-base equilibria of these compounds . The presence of the piperazine ring and its substituents can affect properties such as solubility, stability, and reactivity. While specific data on the compound is not provided, the principles derived from related compounds can be applied to hypothesize its properties.
Wissenschaftliche Forschungsanwendungen
Homologiemodellierung in der Proteinforschung
Die Verbindung kann in Homologiemodellierungs-Pipelines wie PRIMO eingesetzt werden, die für die interaktive Modellierung von Proteinmonomeren entwickelt wurde. Dieser Prozess ist entscheidend für das Verständnis von Proteinstrukturen und -funktionen, insbesondere wenn experimentelle Daten fehlen. Die Verbindung könnte als Ligand modelliert werden, um ihre Wechselwirkung mit verschiedenen Proteinzielen zu untersuchen, was zur Entdeckung potenzieller therapeutischer Wirkungen oder biologischer Aktivitäten beiträgt .
Proteomforschung
Im Bereich der Proteomik kann diese Verbindung zur Untersuchung der Proteinexpression, -modifikation und -interaktion verwendet werden. Sie könnte als Standard oder Reagenz in der massenspektrometrischen Proteomanalyse dienen, um Proteine in komplexen biologischen Proben zu identifizieren und zu quantifizieren, was Einblicke in die molekularen Mechanismen von Krankheiten liefert .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(4-methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h2-3,10-11H,4-9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXCAKJMKCEGPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CC=CCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389872 |
Source


|
| Record name | 6-(4-Methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436087-12-6 |
Source


|
| Record name | 6-(4-Methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[4.1.0]heptan-2-amine](/img/structure/B1335026.png)
![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid](/img/structure/B1335029.png)








